Cas no 154477-02-8 (4-Pentyn-1-ol, 5-(4-methylphenyl)-)

4-Pentyn-1-ol, 5-(4-methylphenyl)- structure
154477-02-8 structure
Product name:4-Pentyn-1-ol, 5-(4-methylphenyl)-
CAS No:154477-02-8
MF:C12H14O
MW:174.239
CID:4505568
PubChem ID:15642986

4-Pentyn-1-ol, 5-(4-methylphenyl)- Chemical and Physical Properties

Names and Identifiers

    • 4-Pentyn-1-ol, 5-(4-methylphenyl)-
    • 5-(4-Methylphenyl)-4-pentyn-1-ol
    • 154477-02-8
    • SCHEMBL25175683
    • 5-(4-methylphenyl)pent-4-yn-1-ol
    • HS-4424
    • Inchi: InChI=1S/C12H14O/c1-11-6-8-12(9-7-11)5-3-2-4-10-13/h6-9,13H,2,4,10H2,1H3
    • InChI Key: GRCVTXIXDZRUGV-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 174.104465066Da
  • Monoisotopic Mass: 174.104465066Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 188
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 20.2Ų
  • XLogP3: 2.6

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